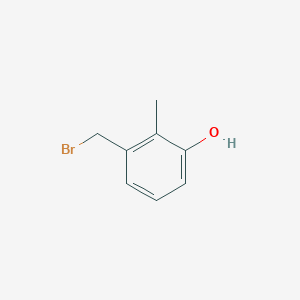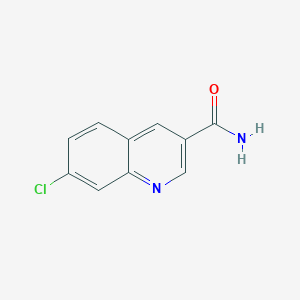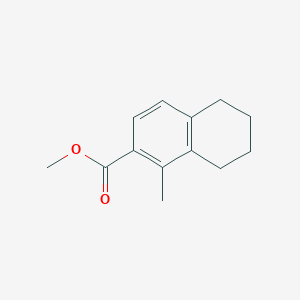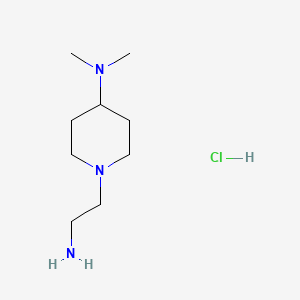
1-(2-aminoethyl)-N,N-dimethylpiperidin-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-aminoethyl)-N,N-dimethylpiperidin-4-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an aminoethyl group and two methyl groups on the nitrogen atom. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)-N,N-dimethylpiperidin-4-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.
Substitution with Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions using 2-chloroethylamine hydrochloride.
Methylation: The nitrogen atom of the piperidine ring is methylated using methyl iodide or dimethyl sulfate under basic conditions.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-aminoethyl)-N,N-dimethylpiperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amines and other reduced derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-aminoethyl)-N,N-dimethylpiperidin-4-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(2-aminoethyl)-N,N-dimethylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-aminoethyl)piperidine: Lacks the dimethyl substitution on the nitrogen atom.
N,N-dimethylpiperidin-4-amine: Lacks the aminoethyl group.
1-(2-aminoethyl)-N-methylpiperidin-4-amine: Contains only one methyl group on the nitrogen atom.
Uniqueness
1-(2-aminoethyl)-N,N-dimethylpiperidin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminoethyl group and the dimethyl substitution on the nitrogen atom enhances its solubility, reactivity, and potential for various applications compared to similar compounds.
Eigenschaften
Molekularformel |
C9H22ClN3 |
|---|---|
Molekulargewicht |
207.74 g/mol |
IUPAC-Name |
1-(2-aminoethyl)-N,N-dimethylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H21N3.ClH/c1-11(2)9-3-6-12(7-4-9)8-5-10;/h9H,3-8,10H2,1-2H3;1H |
InChI-Schlüssel |
UIRLZFXDVGZOMF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CCN(CC1)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



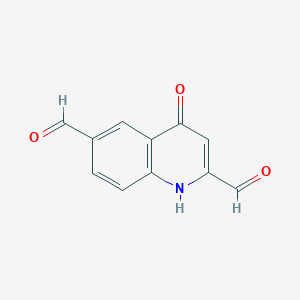



![5,7-Dichloro-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B11897385.png)
